(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
Overview
Description
(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as 2C-H, is a synthetic psychoactive substance. It belongs to the phenethylamine family and is structurally similar to mescaline and other psychedelic compounds. 2C-H is a potent hallucinogen that produces a range of effects, including altered perception, enhanced sensory experiences, and changes in mood and thought processes.
Mechanism of Action
The exact mechanism of action of (2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood, but it is thought to act primarily as a serotonin agonist, binding to and activating serotonin receptors in the brain. This leads to changes in the activity of various neural circuits, resulting in altered perception, mood, and thought processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that it can cause changes in heart rate, blood pressure, body temperature, and respiration, as well as alterations in brain activity and neurotransmitter levels. It is also known to produce a range of psychological effects, including altered perception, enhanced sensory experiences, and changes in mood and thought processes.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in laboratory experiments is its potent psychoactive effects, which allow researchers to study the effects of serotonin agonists on the brain and behavior. However, there are also several limitations to using this compound in research, including the potential for adverse effects on human subjects, the need for specialized equipment and expertise to administer the drug safely, and the legal and ethical challenges associated with studying a controlled substance.
Future Directions
There are several potential future directions for research on (2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine and related compounds. One area of interest is the development of novel psychoactive substances with improved safety and efficacy profiles, as well as the exploration of the therapeutic potential of these compounds for treating a range of psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and related compounds, as well as their effects on neural circuits and neurotransmitter systems in the brain.
Scientific Research Applications
(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been the subject of several scientific studies, including research into its effects on the brain and its potential therapeutic applications. One study found that this compound activates the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. Another study suggested that this compound may have potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
2,4-dimethoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-20-15-10-11-16(18(13-15)22-3)19-12-6-8-14-7-4-5-9-17(14)21-2/h4-11,13,19H,12H2,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODESKLVFMJKLLL-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC=CC2=CC=CC=C2OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC/C=C/C2=CC=CC=C2OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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